

Cis-Indatraline Hydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *cis-Indatraline hydrochloride*

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Abstract

Cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2][3] It effectively blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), demonstrating high affinity for the respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This comprehensive technical guide details the discovery, pharmacological profile, and synthetic methodologies of **cis-indatraline hydrochloride**. It provides structured data on its binding affinities, detailed experimental protocols for its synthesis, and visual representations of its mechanism of action and synthetic pathways.

Discovery and Pharmacological Profile

Indatraline was developed as an antidepressant agent.[1] Its pharmacological activity stems from its ability to inhibit the reuptake of key neurotransmitters involved in mood regulation. Unlike selective reuptake inhibitors, indatraline's broad-spectrum activity has led to investigations into its potential for treating cocaine addiction.[1] The rationale is that its slower onset and longer duration of action compared to cocaine could serve as a substitution therapy.[1] The (+)-enantiomer of indatraline is reported to be significantly more potent than the (-)-enantiomer.[4]

Mechanism of Action

Cis-indatraline hydrochloride exerts its effects by binding to and blocking the function of DAT, NET, and SERT.[3] This inhibition of neurotransmitter reuptake from the synaptic cleft leads to an increased concentration of dopamine, norepinephrine, and serotonin, thereby enhancing and prolonging their signaling.[5][6]

Recent studies have also revealed that indatraline can induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway.[7] This suggests potential therapeutic applications in autophagy-related diseases.[2]

Quantitative Pharmacological Data

The binding affinities of **cis-indatraline hydrochloride** for the monoamine transporters are summarized in the table below.

Transporter	Ki (nM)	Reference
Serotonin Transporter (SERT)	0.42	
Dopamine Transporter (DAT)	1.7	
Norepinephrine Transporter (NET)	5.8	

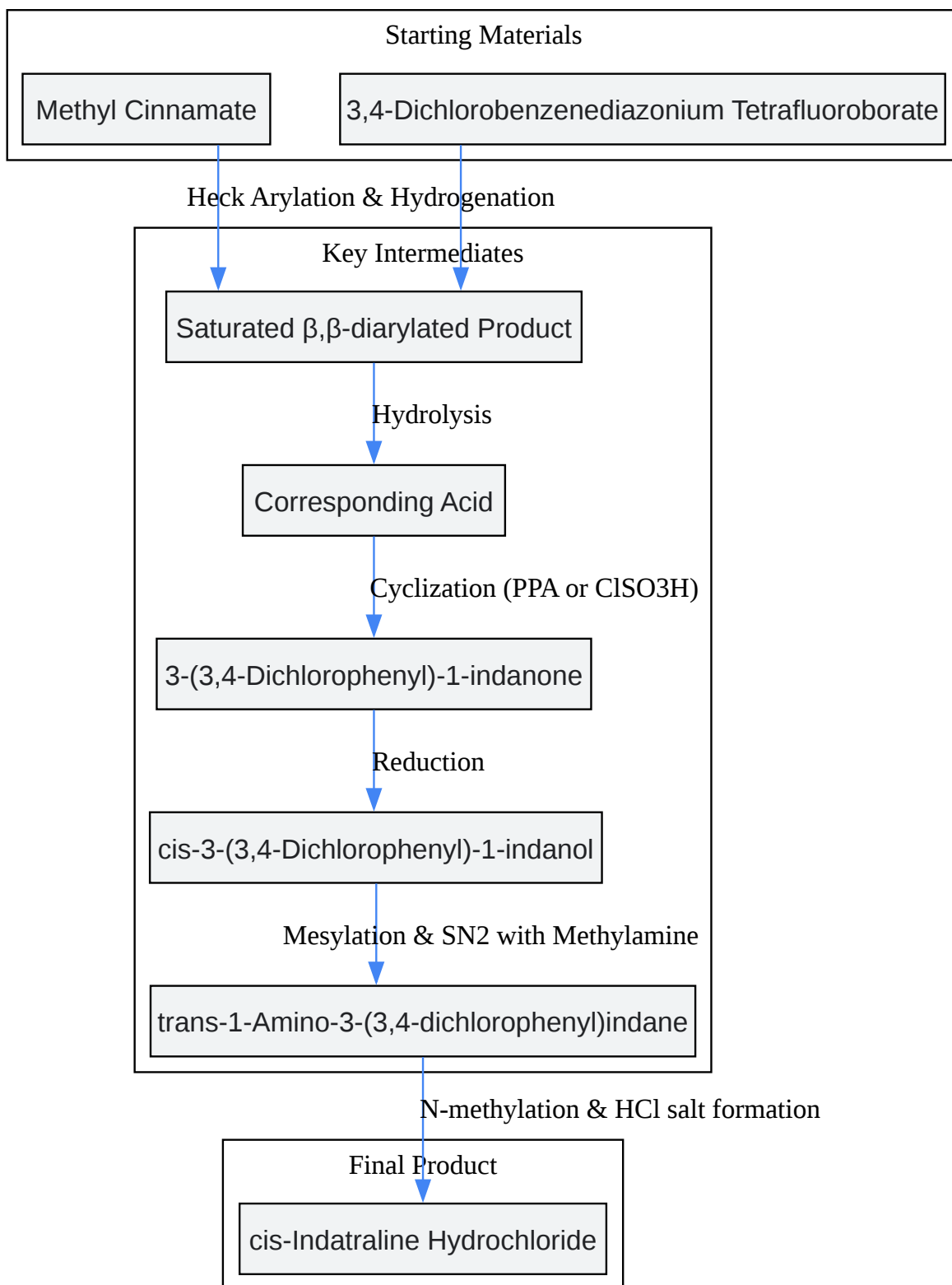
Synthesis of Cis-Indatraline Hydrochloride

Several synthetic routes for indatraline have been reported. A common strategy involves the preparation of a 3-phenyl-1-indanone intermediate, which is then converted to the final product. [4] Controlling the stereochemistry to obtain the desired cis configuration of the final amine product is a critical aspect of the synthesis.[8]

One reported enantioselective synthesis of (+)-indatraline utilizes a lithiation/borylation-protodeboronation methodology.[9] Another approach involves a Heck arylation of methyl cinnamate followed by cyclization.[10]

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for indatraline, highlighting key transformations.



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Caption: Generalized synthetic workflow for **cis-Indatraline hydrochloride**.

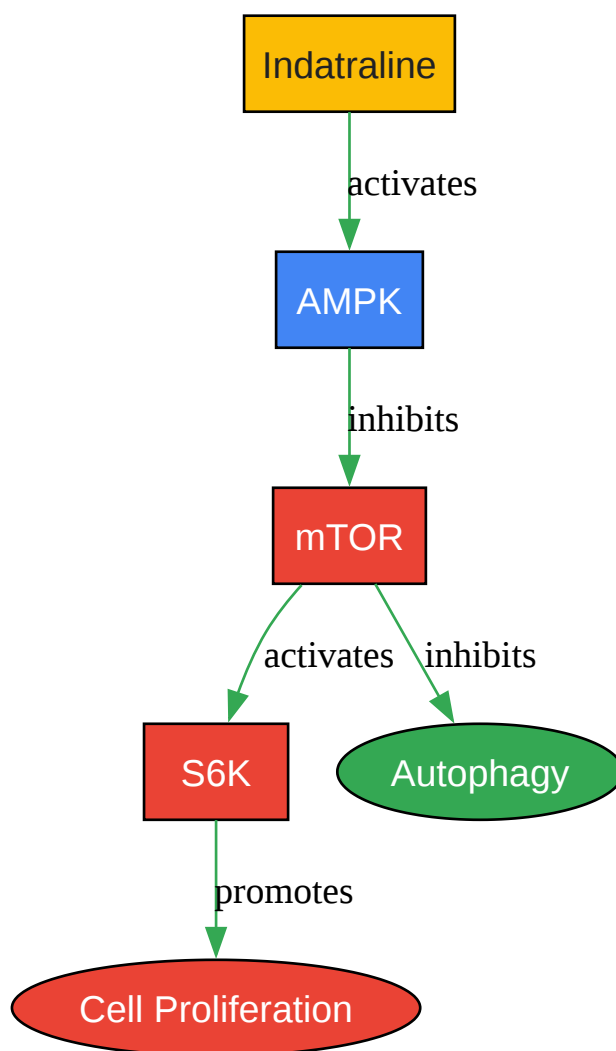
Detailed Experimental Protocols

- Heck Arylation and in situ Hydrogenation: Methyl cinnamate is reacted with 3,4-dichlorobenzenediazonium tetrafluoroborate in the presence of a palladium catalyst. The resulting Heck adduct is hydrogenated in situ to yield the saturated β,β -diarylated product.
- Hydrolysis: The ester is hydrolyzed using aqueous potassium hydroxide to produce the corresponding carboxylic acid.
- Cyclization: The acid is cyclized using polyphosphoric acid (PPA) or chlorosulfonic acid (ClSO_3H) to form 3-(3,4-dichlorophenyl)-1-indanone.
- Reduction: The ketone is reduced to the corresponding alcohol. To achieve the desired trans product, this often proceeds through a cis-alcohol intermediate.
- Amination: The alcohol is converted to a leaving group (e.g., mesylate) and then reacted with methylamine via an $\text{S}_\text{N}2$ reaction, which inverts the stereochemistry to the desired trans-amine.
- Salt Formation: The final free base is treated with hydrochloric acid to yield **cis-indatraline hydrochloride**.

A reported enantioselective synthesis of (+)-indatraline involves the lithiation/borylation-protodeboronation of a homoallyl carbamate. This method requires careful control of reaction conditions, including the use of 12-crown-4 and TMSCl , to achieve high yields and selectivity.

Signaling Pathway Modulation

Indatraline has been shown to induce autophagy through the modulation of the AMPK/mTOR/S6K signaling pathway.^[7]



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Caption: Indatraline's effect on the AMPK/mTOR/S6K signaling pathway.

Conclusion

Cis-indatraline hydrochloride is a pharmacologically significant molecule with a well-defined mechanism of action as a non-selective monoamine transporter inhibitor. Its synthesis, while presenting stereochemical challenges, can be achieved through various reported methods. The discovery of its effects on the AMPK/mTOR/S6K signaling pathway opens new avenues for research into its therapeutic potential beyond its effects on neurotransmitter reuptake. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

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